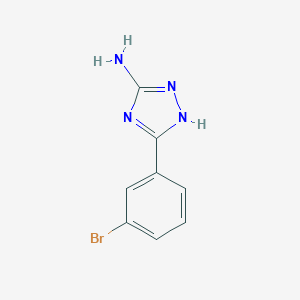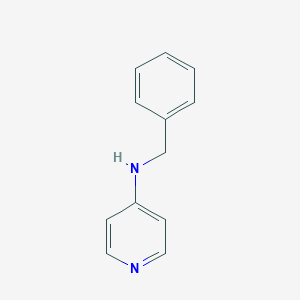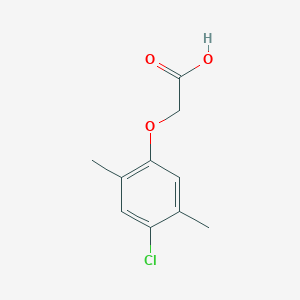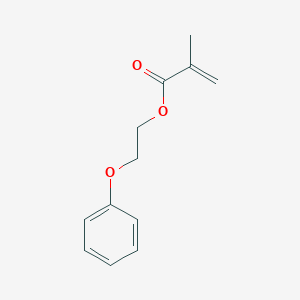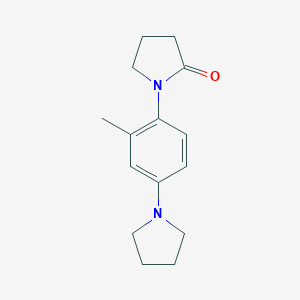
Bromine-81
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromine-81 is a radioactive isotope of bromine, which is commonly used in scientific research applications. It is a useful tool for studying biological processes, as well as for synthesizing new compounds. Additionally, we will list as many future directions as possible for further research on this topic.
Wissenschaftliche Forschungsanwendungen
Bromine-81 has a wide range of applications in scientific research. One of its primary uses is in the study of biological processes, such as protein-protein interactions and enzyme kinetics. Researchers can use Bromine-81 to label specific molecules and track their movements within cells or tissues. This allows for a better understanding of how biological systems function and can lead to the development of new therapies for diseases.
Wirkmechanismus
Bromine-81 is a radioactive isotope, which means that it emits radiation as it decays. This radiation can be detected using specialized equipment, such as a gamma counter. When Bromine-81 is used to label a molecule, the radiation it emits can be used to track the movement of that molecule within a biological system. This allows researchers to study the mechanism of action of specific molecules and gain insights into how they interact with other molecules in the body.
Biochemische Und Physiologische Effekte
Bromine-81 is generally considered to be safe when used in scientific research applications. However, like all radioactive materials, it can pose a risk if not handled properly. The radiation emitted by Bromine-81 can damage cells and tissues if exposure levels are too high. Therefore, researchers must take appropriate safety precautions when working with this isotope.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Bromine-81 in lab experiments is its high sensitivity. Because it emits radiation, even small amounts of labeled molecules can be detected and tracked with high precision. Additionally, Bromine-81 has a relatively long half-life, which means that it can be used for experiments over an extended period of time. However, there are also limitations to its use. For example, the synthesis of Bromine-81 requires access to a nuclear reactor, which can be expensive and time-consuming. Additionally, the radiation emitted by Bromine-81 can pose a risk to researchers if not handled properly.
Zukünftige Richtungen
There are many future directions for research on Bromine-81. One area of focus is the development of new labeling techniques that can be used to study specific biological processes. Additionally, researchers are exploring new applications for Bromine-81 in fields such as drug discovery and environmental science. Another area of interest is the development of new imaging techniques that can be used to visualize the movement of labeled molecules in real-time. Overall, Bromine-81 is a valuable tool for scientific research, and its potential applications are vast and varied.
Synthesemethoden
Bromine-81 is typically synthesized through the irradiation of a stable isotope of bromine, such as Bromine-79, with neutrons in a nuclear reactor. The resulting Bromine-80 undergoes radioactive decay to form Bromine-81. The process of synthesis is relatively straightforward, but it requires access to a nuclear reactor and specialized equipment for handling radioactive materials.
Eigenschaften
CAS-Nummer |
14380-59-7 |
|---|---|
Produktname |
Bromine-81 |
Molekularformel |
BrH |
Molekulargewicht |
81.9243 g/mol |
IUPAC-Name |
bromane |
InChI |
InChI=1S/BrH/h1H/i1+1 |
InChI-Schlüssel |
CPELXLSAUQHCOX-OUBTZVSYSA-N |
Isomerische SMILES |
[81BrH] |
SMILES |
Br |
Kanonische SMILES |
Br |
Synonyme |
81Br isotope Br-81 isotope Bromine-81 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



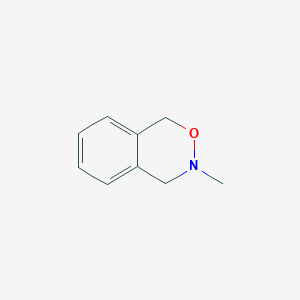
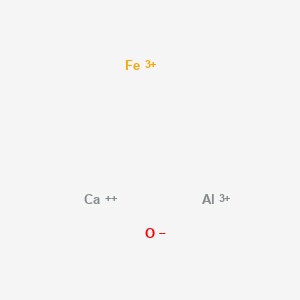
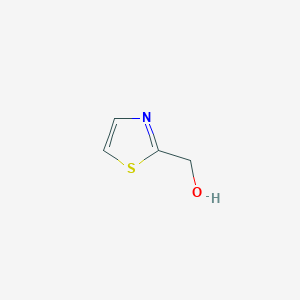
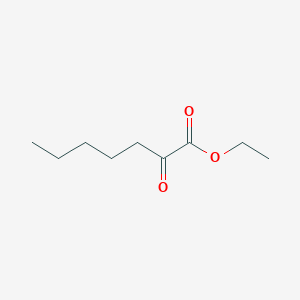
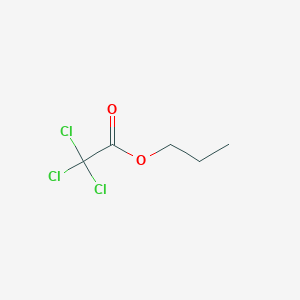
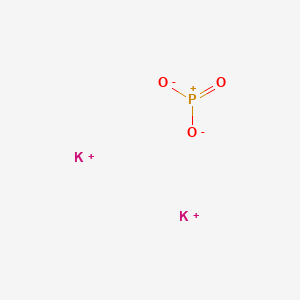
![4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo-](/img/structure/B83144.png)
![5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B83145.png)
